

# The Role of Leu-Enkephalin Amide in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Leu-Enkephalin amide |           |
| Cat. No.:            | B8069468             | Get Quote |

### Introduction

Leu-enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is a key neuromodulator in the central and peripheral nervous systems, playing a critical role in a variety of physiological processes. As a member of the enkephalin family, it is an integral component of the body's natural pain-relief system and is also involved in mood regulation, the stress response, and addiction.[2][3] This technical guide provides an in-depth overview of the synthesis, release, receptor interaction, and signaling pathways of Leu-enkephalin, along with detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

# Synthesis and Release of Leu-Enkephalin

Leu-enkephalin is synthesized from a larger precursor protein called proenkephalin. The proenkephalin gene directs the synthesis of this precursor, which contains multiple copies of Met-enkephalin and a single copy of Leu-enkephalin.[2] Through a series of post-translational modifications, proenkephalin is cleaved by specific enzymes to release the active Leu-enkephalin pentapeptide.[4] Once synthesized, Leu-enkephalin is packaged into synaptic vesicles and stored in nerve terminals. Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane and release Leu-enkephalin into the synaptic cleft.





Click to download full resolution via product page

Synthesis and release of Leu-Enkephalin.

# **Receptor Binding and Selectivity**



Leu-enkephalin exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). There are three main classes of opioid receptors: mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ). Leu-enkephalin has the highest affinity for the  $\delta$ -opioid receptor, followed by the  $\mu$ -opioid receptor, and has a low affinity for the  $\kappa$ -opioid receptor. The binding of Leu-enkephalin to these receptors initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

| Ligand                                  | Receptor          | Binding Affinity (Ki, nM) | Reference |
|-----------------------------------------|-------------------|---------------------------|-----------|
| Leu-enkephalin                          | δ-opioid receptor | 1.26                      |           |
| Leu-enkephalin                          | μ-opioid receptor | 1.7                       | -         |
| [D-Ala², D-Leu⁵]-<br>enkephalin (DADLE) | δ-opioid receptor | 1.0                       | _         |
| DAMGO                                   | μ-opioid receptor | 1.2                       | _         |
| Deltorphin II                           | δ-opioid receptor | 0.1-1.0                   |           |

# **Intracellular Signaling Pathways**

Upon binding of Leu-enkephalin to  $\delta$ - and  $\mu$ -opioid receptors, the associated heterotrimeric G-protein (Gi/o) is activated. The G $\alpha$  subunit dissociates from the G $\beta$ y dimer and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G $\beta$ y subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.





Click to download full resolution via product page

Leu-Enkephalin signaling pathway.

## **Physiological Roles in Neurotransmission**

Leu-enkephalin is involved in a wide range of physiological functions, primarily through its modulatory effects on neurotransmission.

 Pain Modulation: Enkephalins are a crucial part of the descending pain-modulating pathways. They are released in the spinal cord and brainstem, where they act to inhibit the transmission of pain signals from the periphery to the brain. This analgesic effect is primarily mediated by the activation of μ- and δ-opioid receptors on both presynaptic and postsynaptic neurons in the pain pathway.



- Mood and Emotion: Enkephalinergic systems in the limbic system, including the amygdala
  and hippocampus, are involved in the regulation of mood and emotional responses. The
  activity of Leu-enkephalin in these regions is thought to contribute to feelings of well-being
  and to have anxiolytic effects.
- Reward and Addiction: Leu-enkephalin plays a significant role in the brain's reward circuitry, particularly in the mesolimbic dopamine system. Drugs of abuse, such as psychostimulants, can increase the release of enkephalins in brain regions like the nucleus accumbens, contributing to their reinforcing effects.
- Autonomic Function: Leu-enkephalin is also involved in the regulation of autonomic functions. It can influence cardiovascular parameters such as blood pressure and heart rate, as well as respiratory control.

## **Experimental Protocols**

5.1. Solid-Phase Peptide Synthesis of Leu-Enkephalin

This protocol outlines the manual solid-phase synthesis of Leu-enkephalin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

#### Materials:

- Fmoc-Leu-Wang resin
- Fmoc-amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)



Diethyl ether

#### Procedure:

- Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.
- Amino Acid Coupling:
  - Dissolve the next Fmoc-amino acid (Fmoc-Phe-OH), HBTU, and HOBt in DMF.
  - Add DIPEA to activate the amino acid.
  - Add the activated amino acid solution to the resin and shake for 2 hours.
  - Wash the resin with DMF and DCM.
- Repeat: Repeat steps 2 and 3 for the remaining amino acids (Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) in sequence.
- Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether.
   Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

## 5.2. Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Leuenkephalin for opioid receptors.

Materials:



- Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells transfected with the human  $\delta$ -opioid receptor gene)
- Radioligand (e.g., [3H]Naltrindole for δ-opioid receptors)
- Unlabeled Leu-enkephalin
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Filtration apparatus
- Scintillation cocktail and counter

#### Procedure:

- Assay Setup: In a 96-well plate, set up the following in triplicate:
  - Total Binding: Cell membranes + radioligand.
  - Non-specific Binding: Cell membranes + radioligand + a high concentration of a nonradioactive universal opioid antagonist (e.g., naloxone).
  - Competition: Cell membranes + radioligand + varying concentrations of unlabeled Leuenkephalin.
- Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.



• Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Leu-enkephalin concentration to determine the IC<sub>50</sub> (the concentration of Leu-enkephalin that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.



Click to download full resolution via product page

Radioligand binding assay workflow.

5.3. Immunohistochemistry for Leu-Enkephalin



This protocol details the immunoperoxidase method for localizing Leu-enkephalin in brain tissue sections.

#### Materials:

- Fixed brain tissue sections (e.g., paraformaldehyde-fixed)
- · Primary antibody: Rabbit anti-Leu-enkephalin
- Secondary antibody: Biotinylated goat anti-rabbit IgG
- Avidin-Biotin-Peroxidase Complex (ABC) reagent
- Chromogen substrate: 3,3'-Diaminobenzidine (DAB)
- Blocking solution (e.g., normal goat serum)
- Phosphate-buffered saline (PBS)
- Mounting medium

## Procedure:

- Tissue Preparation: Mount fixed brain tissue sections onto microscope slides.
- Antigen Retrieval (if necessary): Perform antigen retrieval to unmask the epitope.
- Blocking: Incubate the sections in a blocking solution to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the sections with the primary anti-Leu-enkephalin antibody overnight at 4°C.
- Washing: Wash the sections with PBS.
- Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody.
- Washing: Wash the sections with PBS.



- ABC Incubation: Incubate the sections with the ABC reagent.
- Washing: Wash the sections with PBS.
- Chromogen Reaction: Develop the color by incubating the sections with the DAB substrate solution. Leu-enkephalin-immunoreactive structures will appear as a brown precipitate.
- Counterstaining, Dehydration, and Mounting: Counterstain the sections (e.g., with cresyl violet), dehydrate through a series of alcohols and xylene, and coverslip with mounting medium.
- Microscopy: Examine the sections under a light microscope to visualize the distribution of Leu-enkephalin.

## Conclusion

**Leu-enkephalin amide** is a fundamentally important neurotransmitter that plays a diverse and critical role in the central nervous system. Its functions in pain modulation, mood regulation, and reward pathways make it a significant area of interest for neuroscience research and a promising target for the development of novel therapeutics for a range of conditions, including chronic pain, anxiety, depression, and substance use disorders. A thorough understanding of its synthesis, signaling, and physiological effects is essential for advancing these fields.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Leu-enkephalin Wikipedia [en.wikipedia.org]
- 2. Physiology, Enkephalin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects -PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Leu-Enkephalin Amide in Neurotransmission: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069468#role-of-leu-enkephalin-amide-in-neurotransmission]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com